5-Chloro-1-benzofuran-7-ol is a chemical compound characterized by its benzofuran structure, which consists of a fused benzene and furan ring. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 7-position contributes to its unique chemical properties. This compound is part of a larger family of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions highlight the compound's versatility in organic synthesis, making it a valuable intermediate in the development of more complex molecules.
Research indicates that 5-Chloro-1-benzofuran-7-ol exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that compounds with similar structures possess anti-inflammatory, antifungal, and analgesic properties . The biological activity is attributed to the compound's ability to interfere with cellular processes such as DNA replication and enzyme activity, largely due to its specific molecular structure.
The synthesis of 5-Chloro-1-benzofuran-7-ol typically involves cyclization reactions starting from appropriately substituted phenols or phenyl ethers. One common method includes:
These methods demonstrate the compound's accessibility for both laboratory research and industrial applications.
5-Chloro-1-benzofuran-7-ol has several applications across various fields:
The interaction studies of 5-Chloro-1-benzofuran-7-ol reveal its binding affinity to various molecular targets. The mechanism of action involves modulating enzyme activities and influencing cellular pathways, contributing to its observed biological effects. These interactions are crucial for understanding how this compound can be utilized in therapeutic contexts and its potential side effects .
Several compounds share structural similarities with 5-Chloro-1-benzofuran-7-ol, each exhibiting unique properties:
| Compound Name | Structural Feature | Unique Properties |
|---|---|---|
| 5-Bromo-1-benzofuran-7-ol | Bromine atom instead of chlorine | Different reactivity due to bromine's larger size |
| 5-Fluoro-1-benzofuran-7-ol | Fluorine atom instead of chlorine | Enhanced lipophilicity affecting bioavailability |
| 5-Iodo-1-benzofuran-7-ol | Iodine atom instead of chlorine | Increased electron density leading to different reactivity |
| 4-Amino-5-chloro-benzofuran | Amino group at the 4-position | Exhibits distinct biological activities compared to 5-chloro variant |
The uniqueness of 5-Chloro-1-benzofuran-7-ol lies in the specific electronic and steric effects imparted by the chlorine atom at the 5-position combined with the hydroxyl group at the 7-position. These features influence both its reactivity in
The synthesis of 5-Chloro-1-benzofuran-7-ol represents a significant challenge in heterocyclic chemistry, requiring strategic approaches to construct the benzofuran core while introducing specific substituents at defined positions. The compound features a fused benzene-furan ring system with a chlorine atom at the 5-position and a hydroxyl group at the 7-position, demanding precise synthetic control [1] [2]. Modern synthetic approaches have evolved to address these challenges through various cyclization, functionalization, and purification strategies.
The construction of the benzofuran core serves as the foundational step in synthesizing 5-Chloro-1-benzofuran-7-ol, with several established methodologies offering distinct advantages depending on the starting materials and desired substitution patterns [3] [1].
The Rap-Stoermer reaction remains one of the most widely employed methods for benzofuran synthesis, involving the condensation of salicylaldehydes with alpha-haloketones [4] [5]. This methodology utilizes potassium carbonate as a base and 4-dimethylaminopyridine as a catalyst in acetonitrile under reflux conditions [5]. The reaction proceeds through an initial nucleophilic substitution followed by intramolecular cyclization and dehydration to form the benzofuran ring system [4]. Research has demonstrated yields ranging from 70 to 95 percent using this approach, with particular success when employing appropriately substituted starting materials [5].
Recent advances have incorporated polyethylene glycol-400 promotion and ultrasound assistance to enhance reaction efficiency [5]. These modifications reduce reaction times significantly while maintaining high yields, making the process more environmentally friendly and practically viable for large-scale synthesis [5].
Cyclodehydration of alpha-phenoxy ketones represents another powerful strategy for benzofuran formation [6]. This approach employs Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, to promote intramolecular electrophilic aromatic substitution followed by dehydration [6]. The reaction proceeds under mild conditions, typically between 0 and 25 degrees Celsius, yielding moderate to excellent results with 53 to 94 percent efficiency [6].
The mechanism involves protonation of the carbonyl group by the strong Brønsted acid, followed by intramolecular attack of the aromatic ring and subsequent dehydration driven by the powerful phosphoric carboxylic mixed anhydride properties of Eaton's reagent [6]. This method demonstrates particular effectiveness with electron-donating substituents on the phenoxy ring, which increase electron density and facilitate the cyclization process [6].
Copper-catalyzed methodologies have emerged as valuable alternatives for benzofuran synthesis [2]. These reactions typically involve the coupling of salicylaldehydes with alkynes in the presence of copper chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide at elevated temperatures of 100 to 120 degrees Celsius [2]. The yields range from 45 to 93 percent, with electron-donating substituents generally providing superior results [2].
Palladium-catalyzed annulation reactions offer complementary synthetic routes, particularly effective for constructing 2-substituted benzofurans [1]. These methodologies employ palladium acetate with phosphine ligands in toluene at temperatures between 80 and 100 degrees Celsius, achieving yields of 30 to 80 percent [1]. The reaction mechanism involves carbon-hydrogen activation, migratory insertion, and intramolecular substitution steps [1].
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield Range (%) |
|---|---|---|---|---|
| Rap-Stoermer Reaction | Salicylaldehydes + α-Haloketones | K₂CO₃, DMAP | Acetonitrile, reflux | 70-95 |
| Intramolecular Cyclodehydration | α-Phenoxy ketones | Eaton's reagent (P₂O₅-MeSO₃H) | 0-25°C, mild conditions | 53-94 |
| Copper-Catalyzed Coupling | Salicylaldehydes + Alkynes | CuCl, DBU | DMF, 100-120°C | 45-93 |
| Palladium-Catalyzed Annulation | 2-Bromobenzyl ketones | Pd(OAc)₂, phosphine ligands | Toluene, 80-100°C | 30-80 |
| Base-Catalyzed Cyclization | o-Bromobenzylvinyl ketones | KOtBu, DMF | DMF, 100°C | 60-85 |
| [3+2] Heteroannulation | Benzoquinones + Cyclohexenones | Acetic acid | Toluene/AcOH, reflux | 65-81 |
Base-catalyzed cyclization methods have gained attention for their metal-free approach to benzofuran synthesis [2]. These reactions employ potassium tert-butoxide in dimethylformamide at 100 degrees Celsius to promote intramolecular cyclization of o-bromobenzylvinyl ketones [2]. The methodology demonstrates broad substrate scope and achieves yields between 60 and 85 percent [2].
The [3+2] heteroannulation approach represents an innovative cyclization strategy involving benzoquinones and cyclohexenones under acetic acid catalysis [7]. This one-pot methodology proceeds through formal [3+2] cycloaddition followed by aromatization or elimination steps [7]. The reaction occurs in refluxing toluene-acetic acid mixtures, achieving yields of 65 to 81 percent [7]. This approach offers advantages in terms of atom economy and reduced reaction steps compared to traditional multi-step syntheses [7].
The selective introduction of chlorine at the 5-position of the benzofuran ring requires careful consideration of reaction conditions and reagent selection to achieve high regioselectivity while avoiding unwanted substitution at alternative positions [8] [9].
Direct chlorination using molecular chlorine gas represents the most straightforward approach for introducing chlorine substituents into aromatic systems [8]. For benzofuran derivatives, this methodology typically employs acetic acid-water solvent systems at temperatures between 50 and 60 degrees Celsius [8]. The reaction yields range from 60 to 90 percent, with selectivity dependent on the electronic properties of existing substituents [8].
The mechanism proceeds through electrophilic aromatic substitution, where molecular chlorine acts as the electrophile [10]. The position of substitution is influenced by the directing effects of existing substituents, with electron-donating groups typically directing chlorination to ortho and para positions relative to their location [10].
Sodium hypochlorite pentahydrate has emerged as a safer alternative to molecular chlorine for halogenation reactions [9] [11]. Recent research demonstrates its effectiveness for chlorination of heterocyclic systems in aqueous acetonitrile at temperatures between 65 and 75 degrees Celsius [9] [11]. While originally developed for benzothiophene chlorination, similar principles apply to benzofuran systems, with yields typically ranging from 30 to 65 percent [9] [11].
The reaction mechanism involves formation of hypochlorous acidium ions, which enable generation of chloronium ion intermediates in a stepwise manner [9] [11]. This approach offers improved safety profiles compared to chlorine gas while maintaining reasonable synthetic utility [11].
N-Chlorosuccinimide provides another valuable chlorinating agent for benzofuran systems [12]. This reagent operates effectively in dichloromethane at temperatures between 0 and 25 degrees Celsius, offering mild reaction conditions and good functional group tolerance [12]. The yields typically range from 40 to 85 percent, depending on substrate substitution patterns [12].
Friedel-Crafts chlorination employs aluminum chloride as a Lewis acid catalyst in combination with chlorine gas or other chlorinating agents [13] [14]. This methodology operates in dichloromethane at temperatures between 0 and 40 degrees Celsius, providing yields of 50 to 80 percent [13] [14]. The Lewis acid catalyst enhances the electrophilicity of the chlorinating agent while directing substitution based on electronic effects [14].
| Method | Chlorinating Agent | Solvent System | Temperature (°C) | Selectivity | Yield Range (%) |
|---|---|---|---|---|---|
| Direct Chlorination with Cl₂ | Chlorine gas (Cl₂) | Acetic acid/Water | 50-60 | Position-dependent | 60-90 |
| Sodium Hypochlorite | NaOCl·5H₂O | Aqueous acetonitrile | 65-75 | C3-selective for thiophenes | 30-65 |
| N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide | Dichloromethane | 0-25 | General halogenation | 40-85 |
| Friedel-Crafts Chlorination | AlCl₃/Cl₂ | Dichloromethane | 0-40 | Lewis acid directed | 50-80 |
| Electrophilic Aromatic Substitution | Various electrophilic sources | Polar protic solvents | Room temperature | Substrate-dependent | 45-75 |
The installation of a hydroxyl group at the 7-position of the benzofuran ring system requires strategic approaches that consider both the electronic environment of the aromatic system and the potential for competing reactions at alternative positions [15] [16].
Direct hydroxylation employs hydrogen peroxide in combination with transition metal catalysts to introduce hydroxyl groups into aromatic systems [17]. This methodology operates under aqueous conditions at temperatures between 50 and 80 degrees Celsius, typically achieving yields of 45 to 70 percent [17]. The regioselectivity tends to favor positions meta to electron-withdrawing groups, making this approach suitable for appropriately substituted benzofuran precursors [17].
Demethylation of methoxy-substituted benzofuran precursors represents a highly effective strategy for hydroxyl group introduction [4]. This approach employs aluminum chloride or boron tribromide in anhydrous dichloromethane at temperatures from 0 degrees Celsius to room temperature [4]. The methodology demonstrates excellent selectivity for methoxy group cleavage, achieving yields between 75 and 95 percent [4].
The reaction mechanism involves coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack and cleavage of the carbon-oxygen bond [4]. This strategy requires advance planning during the synthesis design phase to incorporate appropriate methoxy-substituted precursors [4].
The use of boronic acid intermediates provides another pathway for hydroxyl group introduction [15]. This methodology involves initial borylation using bis(pinacolato)diboron under nickel or palladium catalysis, followed by oxidation with hydrogen peroxide [15]. The yields typically range from 50 to 80 percent, with the borylation site determining the final hydroxylation position [15].
Oxidative hydroxylation employs peracids such as meta-chloroperoxybenzoic acid to introduce hydroxyl groups [17]. This methodology operates in dichloromethane at 0 degrees Celsius, achieving yields between 40 and 65 percent [17]. The reaction preferentially occurs at electron-rich positions of the aromatic system [17].
| Method | Reagents | Conditions | Position Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Direct Hydroxylation | H₂O₂, transition metal catalysts | Aqueous conditions, 50-80°C | Meta to electron-withdrawing groups | 45-70 |
| Demethylation of Methoxy Groups | AlCl₃, BBr₃ | Anhydrous DCM, 0°C to RT | Demethylation selective | 75-95 |
| Hydroxylation via Boronic Intermediates | B₂(pin)₂, then oxidation | Ni/Pd catalysis, then H₂O₂ | Borylation site-dependent | 50-80 |
| Oxidative Hydroxylation | mCPBA, peracids | DCM, 0°C | Electron-rich positions | 40-65 |
| Phenolic Substitution | Phenol derivatives as starting materials | Various conditions | Pre-determined by synthesis | 60-90 |
The purification and isolation of 5-Chloro-1-benzofuran-7-ol requires sophisticated separation techniques due to the compound's specific physical and chemical properties, including its solubility characteristics and potential for hydrogen bonding through the hydroxyl group [18] [19] [20].
Column chromatography on silica gel represents the most widely employed purification technique for benzofuran derivatives [18] [19]. The methodology typically employs gradient elution systems using hexanes and ethyl acetate, with typical recovery rates between 70 and 90 percent and purities exceeding 95 percent [18] [19]. The separation mechanism relies on differential adsorption based on polarity differences, with the hydroxyl group significantly influencing retention behavior [18] [19].
Optimization of elution conditions requires careful consideration of the compound's hydrogen bonding capacity and overall polarity [19]. The presence of both chlorine and hydroxyl substituents creates a moderate polarity profile that responds well to gradient elution protocols [19].
Recrystallization provides an effective final purification step for 5-Chloro-1-benzofuran-7-ol, particularly when high purity is required [21] [22]. Common solvent systems include ethanol, ethyl acetate, and dichloromethane, with recovery rates typically between 80 and 95 percent and purities exceeding 98 percent [21] [22]. The method relies on selective precipitation based on solubility differences at varying temperatures [21] [22].
The choice of recrystallization solvent depends on the specific substitution pattern and the nature of impurities present [21]. Mixed solvent systems often provide superior results by fine-tuning solubility characteristics [21].
High-Performance Liquid Chromatography serves both analytical and preparative purposes for benzofuran derivatives [20]. Reverse-phase columns with acetonitrile-water mobile phases provide excellent separation efficiency, achieving recovery rates between 85 and 98 percent with purities exceeding 99 percent [20]. This methodology proves particularly valuable for compounds requiring highest purity specifications [20].
The technique offers advantages in terms of resolution and automation capability, making it suitable for both quality control and preparative applications [20]. Method development typically involves optimization of mobile phase composition and gradient profiles [20].
Vacuum Liquid Chromatography provides an intermediate purification approach between standard column chromatography and high-performance liquid chromatography [19]. This methodology employs silica gel with chloroform-methanol gradient systems, achieving recovery rates between 65 and 85 percent and purities exceeding 92 percent [19]. The technique offers advantages for intermediate purification steps where moderate resolution is sufficient [19].
Crystallization from mixed solvent systems offers enhanced control over crystal formation and purity [21]. Common systems include dichloromethane-acetonitrile and ethanol-water mixtures, providing recovery rates between 75 and 92 percent with purities exceeding 96 percent [21]. This approach proves particularly valuable for scale-up applications where consistent crystal morphology is important [21].
| Technique | Stationary Phase/Solvent | Separation Mechanism | Typical Recovery (%) | Purity Achieved | Applications |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel, hexanes/EtOAc gradient | Adsorption chromatography | 70-90 | >95% | General purification |
| Recrystallization | Ethanol, ethyl acetate, dichloromethane | Selective precipitation | 80-95 | >98% | Final purification step |
| Preparative TLC | Silica gel plates, various eluents | Thin-layer separation | 60-85 | >90% | Small-scale separation |
| High-Performance Liquid Chromatography (HPLC) | C18 columns, acetonitrile/water | Reverse-phase partition | 85-98 | >99% | Analytical and preparative |
| Vacuum Liquid Chromatography (VLC) | Silica gel, CHCl₃/MeOH gradient | Normal-phase partition | 65-85 | >92% | Intermediate purification |
| Crystallization from Mixed Solvents | DCM/acetonitrile, ethanol/water | Selective crystallization | 75-92 | >96% | Scale-up purification |